molecular formula C10H8FN B1442242 7-Fluoro-8-methylquinoline CAS No. 1260899-31-7

7-Fluoro-8-methylquinoline

Cat. No. B1442242
CAS RN: 1260899-31-7
M. Wt: 161.18 g/mol
InChI Key: RGAZGOSPJOIUEV-UHFFFAOYSA-N
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Description

7-Fluoro-8-methylquinoline is a chemical compound with the CAS Number: 1260899-31-7 . It has a molecular weight of 161.18 and its IUPAC name is 7-fluoro-8-methylquinoline .


Synthesis Analysis

The synthesis of quinoline compounds, including 7-Fluoro-8-methylquinoline, involves various methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-8-methylquinoline is represented by the InChI code: 1S/C10H8FN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3 . The molecular weight is 161.18 .


Physical And Chemical Properties Analysis

7-Fluoro-8-methylquinoline is a liquid at room temperature . It has a molecular weight of 161.18 and an InChI key of RGAZGOSPJOIUEV-UHFFFAOYSA-N .

Scientific Research Applications

Medicinal Chemistry: Antimalarial and Antibacterial Agents

7-Fluoro-8-methylquinoline: is a compound of interest in medicinal chemistry due to its potential as a scaffold for antimalarial and antibacterial agents . The incorporation of a fluorine atom into quinoline derivatives is known to enhance biological activity, making it a valuable structure for the development of new pharmaceuticals.

Agrochemicals: Synthesis of Pesticides

In the agrochemical industry, 7-Fluoro-8-methylquinoline derivatives are explored for their use in the synthesis of pesticides . The fluorine atom can contribute to the efficacy and stability of pesticide compounds, which is crucial for crop protection.

Material Science: Liquid Crystal Components

The unique properties of 7-Fluoro-8-methylquinoline make it suitable for use in material science, particularly in the creation of liquid crystals . These materials are essential for displays and other electronic devices, where precise control of light is necessary.

Organic Synthesis: Building Blocks

This compound serves as a building block in organic synthesis, providing a pathway to a variety of complex molecules . Its reactivity allows for the construction of diverse chemical structures, which can be further functionalized for various applications.

Pharmaceuticals: Drug Development

7-Fluoro-8-methylquinoline: is utilized in the development of drugs beyond its antimalarial potential. It’s a part of the search for novel medication candidates to address current world health problems, including various forms of cancer .

Analytical Chemistry: Chemical Analysis

In analytical chemistry, 7-Fluoro-8-methylquinoline and its derivatives can be used as standards or reagents in chemical analysis processes . Their well-defined properties allow for accurate and precise measurements, which are critical in this field.

Safety and Hazards

The safety information for 7-Fluoro-8-methylquinoline includes hazard statements such as H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

7-fluoro-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAZGOSPJOIUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-8-methylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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